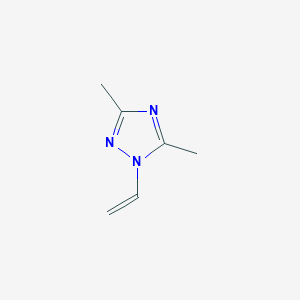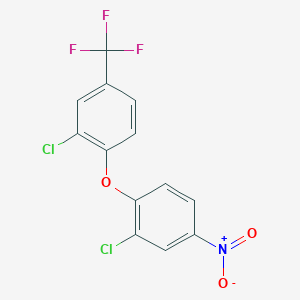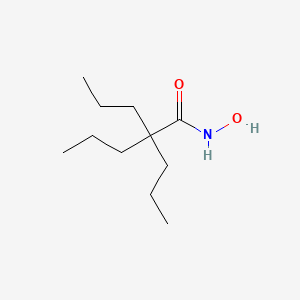
2-Methyl-1-(methylsulfanyl)but-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(methylsulfanyl)but-1-ene is an organic compound with the molecular formula C6H12S It is a derivative of butene, featuring a methyl group and a methylsulfanyl group attached to the first carbon atom of the butene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-1-(methylsulfanyl)but-1-ene can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-butene with methanethiol in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(methylsulfanyl)but-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions and at low temperatures.
Substitution: Nucleophiles such as alkoxides or amines; reactions may require the presence of a base and are often conducted at room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding sulfide
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Methyl-1-(methylsulfanyl)but-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(methylsulfanyl)but-1-ene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily influenced by the presence of the methylsulfanyl group, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-butene: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
2-Methyl-2-butene: An isomer with a different arrangement of the double bond, leading to distinct chemical properties.
Methylsulfanyl derivatives of other alkenes: Compounds with similar functional groups but different carbon chain lengths or positions of the double bond.
Uniqueness
2-Methyl-1-(methylsulfanyl)but-1-ene is unique due to the presence of both a methyl group and a methylsulfanyl group on the same carbon atom
Propiedades
Número CAS |
52101-06-1 |
|---|---|
Fórmula molecular |
C6H12S |
Peso molecular |
116.23 g/mol |
Nombre IUPAC |
2-methyl-1-methylsulfanylbut-1-ene |
InChI |
InChI=1S/C6H12S/c1-4-6(2)5-7-3/h5H,4H2,1-3H3 |
Clave InChI |
FMPSOGOKRBSRLA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CSC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


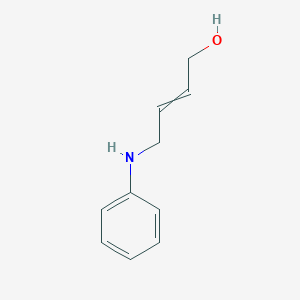
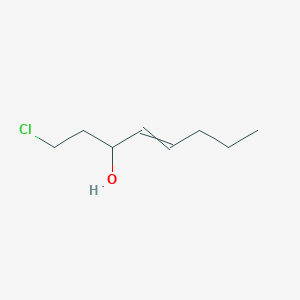
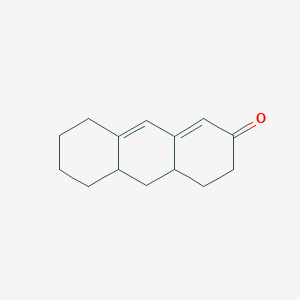

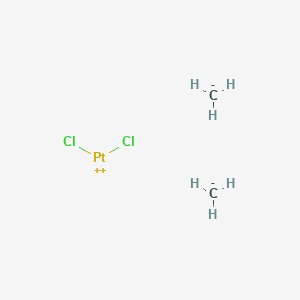
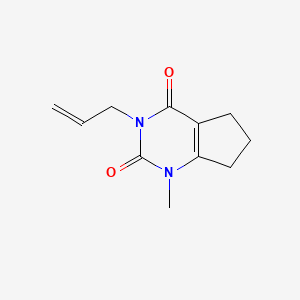

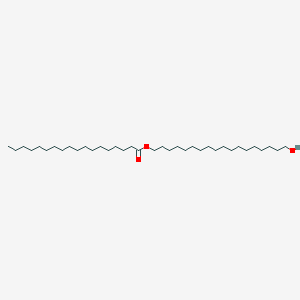
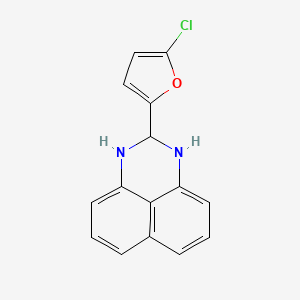
![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)
